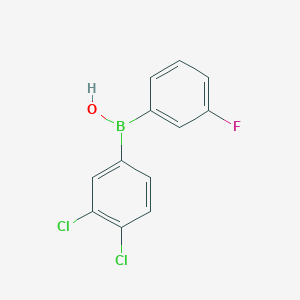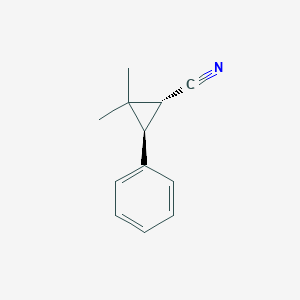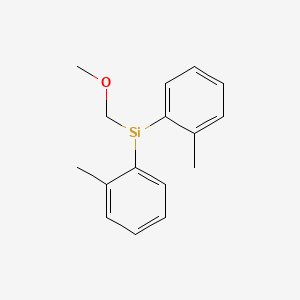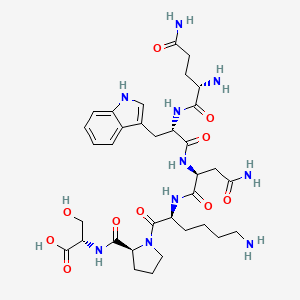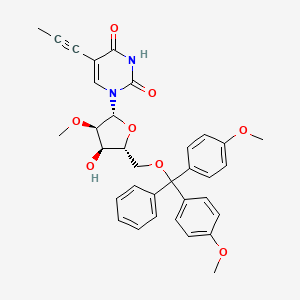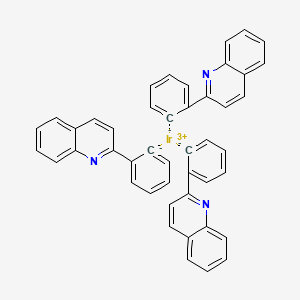
3-Ethenyl-2-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-2-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethenyl group (vinyl group) and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-2-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reaction: A methoxy group is introduced at the 2-position of the biphenyl ring through a nucleophilic substitution reaction.
Vinylation: The ethenyl group is then introduced at the 3-position using a vinylation reaction, often involving palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields ethyl-substituted biphenyl derivatives.
Substitution: Results in various functionalized biphenyl compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethenyl-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-ethenyl-2-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybiphenyl: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethenylbiphenyl: Does not have the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4’-vinylbiphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
Uniqueness
3-Ethenyl-2-methoxy-1,1’-biphenyl is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
640771-56-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-ethenyl-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C15H14O/c1-3-12-10-7-11-14(15(12)16-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3 |
Clé InChI |
WAAOZAIMINYLBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1C2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


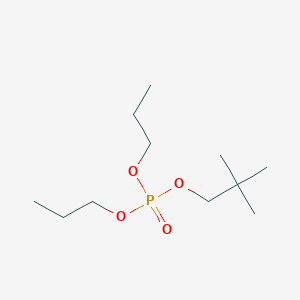
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
